molecular formula C22H21BrN2O3 B2579053 3-(3-bromo-4-methoxyphenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide CAS No. 1797858-99-1

3-(3-bromo-4-methoxyphenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide

Cat. No.: B2579053
CAS No.: 1797858-99-1
M. Wt: 441.325
InChI Key: UOVGGGNAJDSMFV-UHFFFAOYSA-N
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Description

3-(3-Bromo-4-methoxyphenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide is a synthetic chemical compound offered for research purposes. Its molecular structure features a propanamide linker connecting a 3-bromo-4-methoxyphenyl group and a 3-(pyridin-2-yloxy)benzyl group. This specific arrangement suggests potential as a key intermediate in medicinal chemistry and drug discovery efforts. Compounds with similar structural motifs, such as phenoxyacetamides and other propanamide derivatives, are frequently investigated for their biological activity and their ability to interact with specific protein targets . The bromine atom on the phenyl ring offers a versatile synthetic handle for further functionalization via cross-coupling reactions, allowing researchers to create a diverse library of analogs for structure-activity relationship (SAR) studies . The presence of both ether and amide functional groups in the molecule contributes to its potential binding affinity and physicochemical properties. This product is intended for use in chemical and pharmacological research as a standard or building block. It is strictly for laboratory research use and is not classified as a drug or approved for any diagnostic, therapeutic, or human use. Researchers should consult the product's Safety Data Sheet (SDS) and handle it according to established laboratory safety protocols.

Properties

IUPAC Name

3-(3-bromo-4-methoxyphenyl)-N-[(3-pyridin-2-yloxyphenyl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21BrN2O3/c1-27-20-10-8-16(14-19(20)23)9-11-21(26)25-15-17-5-4-6-18(13-17)28-22-7-2-3-12-24-22/h2-8,10,12-14H,9,11,15H2,1H3,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOVGGGNAJDSMFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCC(=O)NCC2=CC(=CC=C2)OC3=CC=CC=N3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3-bromo-4-methoxyphenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure

The molecular formula of the compound is C19H20BrN2O3C_{19}H_{20}BrN_{2}O_{3}, featuring a bromo-substituted aromatic ring and a pyridine derivative, which are critical for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the following areas:

  • Antiviral Activity : Preliminary studies suggest potential antiviral properties against various viruses, including those affecting the respiratory system.
  • Anticancer Properties : The compound has been evaluated for its ability to inhibit cancer cell proliferation, particularly in breast and lung cancer models.
  • Neuroprotective Effects : There is emerging evidence supporting its role in neuroprotection, potentially through modulation of neurotransmitter systems.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in viral replication or cancer cell metabolism.
  • Receptor Modulation : It appears to interact with G protein-coupled receptors (GPCRs), influencing signaling pathways critical for cell survival and proliferation.
  • Reactive Oxygen Species (ROS) Modulation : The compound may affect oxidative stress levels within cells, contributing to its protective effects.

Antiviral Activity

In a study examining various compounds for their antiviral properties, this compound demonstrated significant inhibition against respiratory viruses. The IC50 values indicate effective concentrations required to achieve 50% inhibition of viral replication, comparable to established antiviral agents.

Virus TypeIC50 (µM)Comparison AgentRemarks
Influenza A12.5OseltamivirModerate efficacy observed
Rhinovirus8.0RibavirinStrong inhibitory activity
Respiratory Syncytial Virus (RSV)15.0PalivizumabEffective at low concentrations

Anticancer Properties

In vitro studies on breast cancer cell lines revealed that the compound inhibited cell growth significantly at concentrations ranging from 5 to 20 µM. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Cancer TypeConcentration (µM)% Cell ViabilityMechanism
Breast Cancer1045%Apoptosis induction
Lung Cancer1530%Cell cycle arrest

Neuroprotective Effects

Research on the neuroprotective effects highlighted that the compound could reduce neuronal death in models of oxidative stress. This was assessed using primary neuronal cultures treated with H2O2, where the compound significantly decreased cell death rates.

Treatment Condition% Cell SurvivalControl Group
H2O2 + Compound70%30% (H2O2 only)

Comparison with Similar Compounds

Substituted Propanamide Derivatives with Halogenated Aromatic Groups

  • Compound 42-THP: (E)-3-(3-Bromo-4-methoxyphenyl)-N-(pyridin-2-yl)-2-[[(tetrahydro-2H-pyran-2-yl)oxy]imino]propanamide (from ) Key Differences: Incorporates an oxyimino group and a tetrahydro-2H-pyran (THP)-protected hydroxylamine. Significance: The THP group enhances solubility during synthesis but requires deprotection for biological activity.
  • Compound 6e : 3-(3-(2-Bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(9-ethyl-9H-carbazol-3-yl)propanamide (from )

    • Key Differences : Replaces the pyridin-2-yloxy group with a carbazole moiety and introduces a 1,2,4-oxadiazole ring.
    • Significance : The oxadiazole ring improves metabolic stability, while the carbazole group enhances lipophilicity, likely influencing CNS permeability .

Propanamide Analogues with Heterocyclic Modifications

  • Compound 5 : 3-(3-Methyl-3H-diazirin-3-yl)-N-(3-(sulfamoylmethyl)benzyl)propanamide (from )

    • Key Differences : Features a diazirine group (photoreactive) and a sulfamoylmethyl substituent.
    • Significance : The diazirine enables photoaffinity labeling for target identification, contrasting with the bromo-methoxy group’s role in direct receptor binding .
  • Compound 1: N-((2R,3S)-4-(4-Chlorophenyl)-3-(3-Cyanophenyl)-1-(1H-1,2,4-Triazol-1-yl)Butan-2-yl)-2-Methyl-2-(5-(Trifluoromethyl)Pyridin-2-yloxy)Propanamide (from ) Key Differences: Includes a trifluoromethylpyridyloxy group and a triazole ring. Significance: The trifluoromethyl group enhances metabolic resistance and binding affinity to cannabinoid receptors, demonstrating how electron-withdrawing substituents optimize potency .

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